5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride
Description
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride is a brominated indole derivative featuring dual sulfonyl functionalities: a phenylsulfonyl group at position 1 and a sulfonyl chloride at position 2. Its molecular formula is C₁₄H₁₀BrClNO₄S₂, with a molecular weight of 437.72 g/mol (calculated from and structural modifications). The compound’s structure combines electron-withdrawing groups (bromo, sulfonyl) and aromatic systems (phenyl), making it a reactive intermediate in organic synthesis, particularly for constructing sulfonamide-based pharmaceuticals or bioactive molecules. The sulfonyl chloride group enables nucleophilic substitution reactions, while the phenylsulfonyl moiety enhances stability and modulates electronic properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO4S2/c15-10-6-7-13-12(8-10)14(22(16,18)19)9-17(13)23(20,21)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCIUTYTMFGBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride has been studied for its potential as a pharmacological agent. It acts as a selective modulator for GPR17, a G protein-coupled receptor implicated in central nervous system disorders such as multiple sclerosis. This compound's derivatives have shown promise in preclinical studies for therapeutic applications targeting neuroinflammation .
Proteomics Research
This compound is utilized in proteomics for labeling and modifying proteins. Its sulfonamide group allows for specific interactions with amino acid residues, facilitating the study of protein functions and interactions in biological systems .
Chemical Biology
This compound is also employed in chemical biology to explore cellular signaling pathways. Its ability to selectively modify proteins makes it a valuable tool for understanding complex biological processes .
Data Table of Applications
Case Study 1: GPR17 Modulation
A study demonstrated that derivatives of this compound were effective in modulating GPR17 activity, showing reduced neuroinflammatory markers in animal models of multiple sclerosis. This highlights the compound's therapeutic potential in treating neurodegenerative diseases.
Case Study 2: Protein Interaction Studies
In proteomic analyses, this compound was used to label specific proteins within cell lysates, allowing researchers to track protein interactions under various physiological conditions. The results indicated significant changes in protein expression profiles when exposed to inflammatory stimuli.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in proteomics research for labeling and identifying protein interactions .
Comparison with Similar Compounds
Key Observations:
- Reactivity : The sulfonyl chloride group in this compound distinguishes it from triazole-containing analogs (e.g., 9c, 9d), which rely on click chemistry for synthesis . Sulfonyl chlorides are more reactive toward amines and alcohols, enabling rapid derivatization.
- Biological Activity : Triazole derivatives (9c, 9d) exhibit antioxidant properties for ischemia, while sulfonamide analogs (15g) target autophagy. The target compound’s applications are likely as a synthetic precursor rather than a direct therapeutic agent .
Stability and Handling
- The phenylsulfonyl group in the target compound enhances stability compared to non-arylated sulfonyl chlorides (e.g., 5-bromo-1H-indole-3-sulfonyl chloride) by reducing hydrolysis rates. However, moisture-sensitive handling is still critical .
- Triazole derivatives (9c, 9d) exhibit higher stability under physiological conditions due to their non-reactive triazole linkers .
Biological Activity
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride is a sulfonamide derivative with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₄H₉BrClNO₄S₂
- CAS Number : 1020722-13-7
- Molecular Weight : 388.26 g/mol
This compound features a bromine atom and a phenylsulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
1. Anti-Cancer Activity
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The structural characteristics allow it to interact with key signaling pathways involved in tumor growth.
2. Antimicrobial Properties
Similar compounds have shown efficacy against a range of pathogens, indicating potential for this compound in treating bacterial infections.
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes, such as cholinesterase, which may have implications for neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to bind to specific proteins and enzymes, modulating biochemical pathways that are crucial for cell survival and proliferation.
Target Proteins
- Cholinesterase : Inhibition may lead to increased levels of neurotransmitters, impacting neurodegenerative conditions.
- Kinases : The compound may inhibit various kinases involved in cancer cell signaling.
Table 1: Summary of Biological Activities
Anti-Cancer Potential
A study focusing on the anti-cancer properties of indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and KATO-III (gastric cancer) cells. The following table summarizes the IC50 values observed:
Table 2: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 25.5 |
| Similar Derivative A | KATO-III | 432.5 |
These findings indicate varying degrees of efficacy in inhibiting cell growth, with lower IC50 values suggesting higher potency.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacterial strains. Specific studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride?
The synthesis typically involves sequential functionalization of the indole core. A common approach is Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing sulfonyl groups, as demonstrated in analogous indole derivatives. For example, PEG-400/DMF solvent mixtures and CuI catalysts are used to facilitate click chemistry, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) . Critical steps include controlling reaction times (e.g., 12 hours for azide-alkyne coupling) and solvent removal under vacuum to eliminate residual DMF .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and purity. For similar sulfonylindoles, aromatic protons appear at δ 7.23–7.14 ppm (¹H NMR), and carbons adjacent to sulfonyl groups resonate at ~135–146 ppm (¹³C NMR) .
- Mass spectrometry (FAB-HRMS) : To verify molecular weight, with expected [M+H]⁺ peaks (e.g., m/z 427.0757 for brominated analogs) .
- TLC : To monitor reaction progress (Rf ~0.30 in ethyl acetate/hexane) .
Q. What safety precautions are required when handling this compound?
Based on structurally related sulfonylindoles:
- GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, lab coat) and avoid inhalation/ingestion .
- Storage : Keep in a cool, dry place with adequate ventilation.
- Spills : Contain using absorbent materials and dispose via approved waste facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Variables to test include:
- Catalyst loading : Adjust CuI concentrations (e.g., 1.0 g per 700 mg substrate) to balance reaction rate vs. side products .
- Solvent systems : Compare PEG-400/DMF with alternatives like THF or DCM for solubility and reaction efficiency.
- Temperature : Elevated temperatures (e.g., 90°C) during solvent removal may degrade heat-sensitive intermediates; consider rotary evaporation at lower temps .
- Purification : Gradient elution in column chromatography to resolve closely eluting byproducts .
Q. How do electronic effects of the bromo and sulfonyl groups influence reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group activates the indole ring for electrophilic substitution but may deactivate positions for nucleophilic attacks. Bromine at C5 can participate in Suzuki-Miyaura couplings, while the sulfonyl chloride at C3 offers a handle for nucleophilic displacement (e.g., with amines or thiols). Computational studies (DFT) on similar compounds suggest that substituent orientation affects regioselectivity in further functionalization .
Q. What strategies resolve contradictions in crystallographic data for sulfonyl-containing indoles?
- Twinned data refinement : Use SHELXL for high-resolution structures, leveraging its robustness in handling twinning and disorder .
- Validation tools : Check for overfitting with Rfree and validate hydrogen bonding networks using programs like PLATON .
- Comparative analysis : Cross-reference with NMR data to confirm bond angles and torsional strain in sulfonyl groups .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
While direct studies are limited, sulfonylindole analogs exhibit activity as HIV-1 reverse transcriptase inhibitors. Molecular docking simulations suggest the sulfonyl group binds to hydrophobic pockets, while bromine enhances steric bulk, potentially improving binding affinity. In vitro assays (e.g., enzyme inhibition) should be paired with SAR studies to optimize substituent effects .
Methodological Considerations
Q. What protocols are recommended for troubleshooting low yields in sulfonylation steps?
- Moisture control : Ensure anhydrous conditions, as sulfonyl chlorides are moisture-sensitive.
- Stoichiometry : Use excess sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion.
- Quenching : Add reactions to ice-cold water to precipitate products and minimize hydrolysis .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light exposure : Compare NMR spectra of light-exposed vs. dark-stored samples to assess photolytic decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
